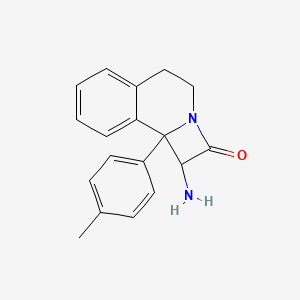
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one is a complex organic compound that belongs to the class of azetoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetoisoquinoline core through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.
Substitution Reactions: Incorporation of the 4-methylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Amino-9b-phenyl-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one: Lacks the 4-methyl group, which may affect its biological activity.
1-Amino-9b-(4-chlorophenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the 4-methylphenyl group in 1-Amino-9b-(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-azeto(2,1-a)isoquinolin-2-one may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
62333-79-3 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-amino-9b-(4-methylphenyl)-4,5-dihydro-1H-azeto[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-12-6-8-14(9-7-12)18-15-5-3-2-4-13(15)10-11-20(18)17(21)16(18)19/h2-9,16H,10-11,19H2,1H3 |
InChI Key |
XKFUXXSYHYVHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23C(C(=O)N2CCC4=CC=CC=C34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















